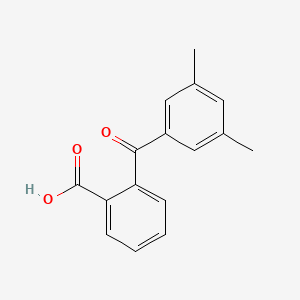

2-(3,5-Dimethylbenzoyl)benzoic acid

Description

Structural Features and Reactivity Implications of the 2-(3,5-Dimethylbenzoyl)benzoic Acid Moiety

The structure of this compound, with its two aromatic rings connected by a ketone and a carboxylic acid group in the ortho position, leads to distinct structural and reactive characteristics. The non-coplanar arrangement of the two phenyl rings is a hallmark of benzophenone (B1666685) derivatives, which influences their electronic and spectroscopic properties. acs.org The presence of the two methyl groups on one of the benzene (B151609) rings introduces steric hindrance and alters the electronic distribution within that ring.

The reactivity of this molecule is governed by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The ketone's carbonyl group can be a site for nucleophilic attack. A key reaction of 2-aroylbenzoic acids is their ability to undergo cyclization to form anthraquinone (B42736) derivatives, which are important precursors for dyes and pigments. The specific substitution pattern of the dimethyl groups can influence the regioselectivity and rate of such reactions.

Table 1: Key Structural and Chemical Information for this compound

| Property | Value |

| CAS Number | 149817-31-2 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Common Synthesis Method | Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640). rsc.org |

| Key Functional Groups | Carboxylic acid, Ketone |

| Parent Class | 2-Aroylbenzoic Acid, Benzophenone |

Note: Some properties are based on closely related compounds due to limited direct data for this compound.

Current Research Landscape and Emerging Scholarly Interests in this compound Chemistry

Current research involving 2-aroylbenzoic acids is diverse, with a significant focus on their application in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of compounds is actively being explored. Researchers are designing and synthesizing novel benzophenone derivatives to evaluate their biological activities, including as potential anticancer and antimicrobial agents. docbrown.info The unique photochemical properties of the benzophenone core are also being harnessed in the development of photolabile protecting groups and in photodynamic therapy.

Furthermore, the structural backbone of 2-aroylbenzoic acids makes them attractive building blocks for the synthesis of complex heterocyclic systems and polymers with specific optical or electronic properties. The investigation of how different substitution patterns, such as the one present in this compound, affect these properties is an ongoing area of scholarly interest. The synthesis of derivatives of the related 3,5-dimethylbenzoic acid for use in agriculture and pharmaceuticals highlights the industrial relevance of this structural motif. nist.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUPBXJFCOWJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 2 3,5 Dimethylbenzoyl Benzoic Acid

Classical Synthetic Routes to 2-(3,5-Dimethylbenzoyl)benzoic Acid

Traditional methods for synthesizing this compound have heavily relied on well-established reactions in organic chemistry, namely Friedel-Crafts acylation and related acylation reactions.

Friedel-Crafts Acylation Approaches utilizing Phthalic Anhydride (B1165640) and Xylene Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for preparing this compound. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, m-xylene (B151644), with an acylating agent, typically phthalic anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.comchegg.com

The reaction mechanism commences with the formation of a highly electrophilic acylium ion. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. youtube.comyoutube.com This acylium ion is resonance-stabilized. youtube.com The electron-rich aromatic ring of m-xylene then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This step disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. youtube.com Aromaticity is subsequently restored through the removal of a proton from the carbon atom bearing the new acyl group by the [AlCl₃(OH)]⁻ complex, regenerating the Lewis acid catalyst and producing hydrogen chloride as a byproduct.

A key aspect of using m-xylene is the directing effect of the two methyl groups. As ortho, para-directing activators, they influence the position of the incoming electrophile. The acylation is expected to occur at the 4-position of m-xylene, which is sterically less hindered and electronically activated by both methyl groups, leading to the formation of 2-(2,4-dimethylbenzoyl)benzoic acid. To obtain the 3,5-dimethyl isomer, 3,5-dimethylbenzoic acid would be the required starting material. The reaction between phthalic anhydride and m-xylene in the presence of aluminum chloride has been reported to yield 2-(2,4-dimethylbenzoyl)benzoic acid. chemicalbook.com

It is important to note that Friedel-Crafts acylations are generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org The resonance stabilization of the acylium ion prevents such rearrangements. libretexts.org Furthermore, the product of the acylation, an aryl ketone, is deactivated towards further electrophilic attack, thus preventing polyacylation. libretexts.org

Table 1: Key Features of Friedel-Crafts Acylation for 2-Aroylbenzoic Acid Synthesis

| Feature | Description |

| Reactants | Phthalic Anhydride and an appropriate xylene derivative (e.g., m-xylene) |

| Catalyst | Strong Lewis acid, typically Aluminum Chloride (AlCl₃) |

| Key Intermediate | Resonance-stabilized acylium ion |

| Reaction Type | Electrophilic Aromatic Substitution |

| Advantages | High yields, no carbocation rearrangement, no polyacylation |

| Product from m-xylene | 2-(2,4-dimethylbenzoyl)benzoic acid |

Acylation Reactions Involving 3,5-Dimethylbenzoyl Chloride and Carboxylic Acid Precursors

An alternative classical route involves the use of a pre-formed acylating agent, 3,5-dimethylbenzoyl chloride. This acyl chloride can be synthesized from 3,5-dimethylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.compatsnap.com The reaction with thionyl chloride is a common laboratory and industrial method, producing the desired acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. google.com

Once 3,5-dimethylbenzoyl chloride is obtained, it can be used in a Friedel-Crafts acylation reaction with a suitable aromatic substrate. For the synthesis of this compound itself, the reaction would theoretically involve the acylation of benzoic acid or a derivative. However, the carboxyl group of benzoic acid is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. Therefore, this approach often utilizes a different strategy, such as the acylation of a more reactive precursor followed by manipulation of functional groups.

A more direct method involves the reaction of 3,5-dimethylbenzoyl chloride with a lithiated benzoic acid derivative. For instance, o-bromobenzoic acid can be treated with n-butyllithium at low temperatures to form a lithiated intermediate, which then reacts with 3,5-dimethylbenzoyl chloride to yield the target compound, albeit in some reported cases with a low yield of 10%. open.ac.uk

Another approach involves the use of mixed carboxylic-dichlorophosphoric anhydrides as reactive intermediates. These are formed from the corresponding carboxylic acid and phosphoryl chloride (POCl₃) and can acylate arenes without the need for a traditional Friedel-Crafts catalyst. uni-stuttgart.de

Modern and Sustainable Synthetic Strategies for this compound and its Analogs

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and novel catalytic systems for the synthesis of this compound and related compounds.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of Friedel-Crafts acylation, this often involves replacing hazardous solvents and catalysts with more benign alternatives.

One promising approach is the use of ionic liquids as both solvent and catalyst. For example, an imidazolium-based ionic liquid has been shown to catalyze the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com Indium triflate in the ionic liquid 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) has also been reported as an efficient green catalyst system for the acylation of aromatic compounds with acid anhydrides. sigmaaldrich.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free alternative. nih.gov This technique has been successfully applied to Friedel-Crafts acylation reactions, reducing waste and often proceeding at room temperature. nih.gov The reaction mechanism in the solid state has been studied using techniques like in situ Raman spectroscopy. nih.gov

Catalytic Methodologies for Enhanced Synthesis Efficiency

Research into new catalytic systems aims to improve the efficiency and selectivity of the synthesis. While aluminum chloride is a potent catalyst, its hygroscopic nature and the large amounts required can be problematic. nih.gov

Alternative catalysts that have been explored include erbium trifluoromethanesulfonate, which has been used for microwave-assisted Friedel-Crafts acylation of arenes. sigmaaldrich.com The use of microwave irradiation can significantly reduce reaction times. nih.gov

Mechanistic Investigations of this compound Formation and Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic conditions and controlling product distribution. The mechanism of the Friedel-Crafts acylation is well-established, proceeding through an electrophilic aromatic substitution pathway involving a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com The formation of this acylium ion from the reaction of an acyl chloride or anhydride with a Lewis acid is the initial and critical step. youtube.com

The subsequent attack of the aromatic ring on the acylium ion leads to the formation of a sigma complex, an intermediate that has been a subject of study to understand the nature of the transition state in electrophilic aromatic substitutions. open.ac.uk The debate has centered on whether the transition state resembles a pi-complex or a sigma-complex, with evidence suggesting it can vary depending on the reactivity of the electrophile. open.ac.uk

Transformations of 2-aroylbenzoic acids, such as the cyclodehydration of 2-benzylbenzoic acids to form anthrones, have also been mechanistically investigated. open.ac.uk These studies often involve varying substituents on the aromatic rings to probe electronic effects and using different acid catalysts like methanesulfonic acid or polyphosphoric acid. open.ac.uk

Detailed Reaction Pathway Analysis of Acylation Processes

The primary route for the synthesis of dimethylbenzoylbenzoic acids is the Friedel-Crafts acylation of xylene with phthalic anhydride. In the case of producing a 2-(dimethylbenzoyl)benzoic acid, m-xylene is the logical starting material. The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). chegg.comorgsyn.org

The initial step of the mechanism involves the activation of phthalic anhydride by the Lewis acid. The aluminum chloride coordinates with one of the carbonyl oxygen atoms of the anhydride, which significantly increases the electrophilicity of the corresponding carbonyl carbon. This creates a highly reactive acylium ion intermediate. chegg.comorgsyn.org

Subsequently, the electron-rich aromatic ring of m-xylene acts as a nucleophile, attacking the activated carbonyl carbon. This electrophilic aromatic substitution reaction leads to the formation of a sigma complex, also known as an arenium ion, where the aromaticity of the xylene ring is temporarily disrupted. The methyl groups on the m-xylene ring are ortho- and para-directing activators. Therefore, the electrophilic attack is directed to the positions ortho and para to the methyl groups.

Considering the structure of m-xylene, there are three possible positions for acylation: positions 2, 4, and 5.

Attack at position 2: This would lead to the formation of 2-(2,4-dimethylbenzoyl)benzoic acid.

Attack at position 4: This would also lead to the formation of 2-(2,4-dimethylbenzoyl)benzoic acid due to the symmetry of the resulting product.

Attack at position 5: This position is sterically hindered by the two adjacent methyl groups, making this pathway less favorable.

Attack at position 6: This would lead to the formation of 2-(2,6-dimethylbenzoyl)benzoic acid, which is also sterically hindered.

Consequently, the major product of the Friedel-Crafts acylation of m-xylene with phthalic anhydride is predominantly 2-(2,4-dimethylbenzoyl)benzoic acid , with 2-(2,5-dimethylbenzoyl)benzoic acid also being a possible product. The formation of this compound as a direct product of this initial acylation is not favored due to the directing effects of the methyl groups.

The final step in the formation of the benzoylbenzoic acid is the deprotonation of the sigma complex, which restores the aromaticity of the substituted ring and regenerates the Lewis acid catalyst in the presence of a workup step.

A summary of typical reaction conditions for the synthesis of a related isomer, 2-(2,4-dimethylbenzoyl)benzoic acid, is presented in the table below.

| Reactants | Catalyst | Temperature | Duration | Yield | Reference |

| m-xylene, Phthalic anhydride | Aluminum (III) chloride | 55 °C | 5 hours | 97% | chegg.com |

| p-xylene, Phthalic anhydride | [bmim]Cl*AlCl₃ | 40 °C | 7 hours | 86% | |

| This table presents data for the synthesis of isomeric dimethylbenzoylbenzoic acids to illustrate typical reaction conditions. |

Unraveling Intramolecular Rearrangement Mechanisms

The formation of this compound, while not the primary product of the direct Friedel-Crafts acylation of m-xylene, could potentially occur through an intramolecular rearrangement of the initially formed isomers, such as 2-(2,4-dimethylbenzoyl)benzoic acid. Such acyl group migrations are known to occur under certain conditions, often catalyzed by strong acids.

The mechanism for such a rearrangement would likely involve the protonation of the carbonyl oxygen of the benzoyl group by a strong acid. This would enhance the electrophilicity of the ipso-carbon (the carbon atom of the dimethylphenyl ring attached to the carbonyl group).

Subsequently, a deacylation-reacylation process could occur. The bond between the carbonyl carbon and the dimethylphenyl ring could cleave, leading to the formation of a 2-carboxybenzoyl cation and a molecule of m-xylene. The highly reactive 2-carboxybenzoyl cation could then re-acylate the m-xylene at a different position.

For the formation of the 3,5-isomer, the acyl group would need to migrate from the 2-position of the xylene ring to the 5-position. While this specific rearrangement for dimethylbenzoylbenzoic acids is not extensively documented in the literature, the general principle of acyl migration in aromatic systems under acidic conditions provides a plausible mechanistic pathway. The driving force for such a rearrangement would be the relative thermodynamic stabilities of the different isomers. It is conceivable that under specific high-temperature or strongly acidic conditions, an equilibrium mixture of the isomers could be formed, potentially allowing for the isolation of the this compound isomer.

Advanced Spectroscopic and Analytical Characterization of 2 3,5 Dimethylbenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

While specific experimental NMR data for 2-(3,5-Dimethylbenzoyl)benzoic acid is not widely published, the expected chemical shifts can be accurately predicted based on the well-documented spectra of its constituent moieties: a 2-benzoylbenzoic acid backbone and a 3,5-dimethyl substituted phenyl ring.

¹H NMR: The proton spectrum would exhibit distinct signals for the aromatic protons on both rings, the two methyl groups, and the carboxylic acid proton. The protons on the benzoic acid portion would show complex splitting patterns due to their proximity to the bulky benzoyl substituent. The dimethylbenzoyl ring would feature two equivalent aromatic protons in the ortho positions and one proton in the para position relative to the carbonyl group. The two methyl groups would appear as a sharp singlet. The carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon spectrum would display signals for all 16 carbon atoms in the molecule. Key resonances would include two distinct carbonyl carbons (one for the ketone and one for the carboxylic acid), several aromatic carbons with and without attached protons, and the carbons of the two methyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168.0 - 172.0 | Shift is concentration and solvent dependent. |

| Ketone Carbonyl (C=O) | - | 195.0 - 198.0 | Typical range for a diaryl ketone. |

| Aromatic CH (Benzoic Acid Ring) | 7.4 - 8.2 (m) | 125.0 - 135.0 | Complex multiplets due to ortho-disubstitution. |

| Aromatic C-H (Dimethylphenyl Ring) | ~7.2 (s, 1H), ~7.4 (s, 2H) | ~128.0, ~135.0, ~138.0 | Simpler pattern due to symmetry. |

| Aromatic C (Quaternary) | - | 130.0 - 142.0 | Includes carbons attached to substituents. |

| Methyl (-CH₃) | ~2.3 (s, 6H) | ~21.0 | Sharp singlet integrating to 6 protons. |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic regions, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of protons within each aromatic ring, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon by linking the proton's chemical shift to its attached carbon's shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the methyl protons to the aromatic carbons of the dimethylphenyl ring would confirm their position, and correlations from the aromatic protons to the ketone and carboxylic acid carbonyl carbons would be key to assembling the entire molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides vital information about a molecule's weight and, through fragmentation, its structural components.

HRMS is used to determine the exact mass of the parent ion with high precision, which allows for the calculation of its elemental formula. For this compound, the molecular formula is C₁₆H₁₄O₃. chemicalbook.comsigmaaldrich.com The exact mass (monoisotopic mass) would be calculated from the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This precise measurement is a definitive method for confirming the molecular formula and distinguishing it from other isomers.

In tandem mass spectrometry, the molecular ion ([M+H]⁺ or [M]⁺˙) is isolated and fragmented to produce smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways based on the established behavior of benzoic acids and benzophenones. docbrown.inforesearchgate.net

A primary fragmentation would involve the carboxylic acid group, such as the loss of a water molecule (H₂O) or a hydroxyl radical (•OH). Another major cleavage would occur at the C-C bond between the two aromatic rings, breaking the molecule at the ketone linkage.

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 254 | [C₁₆H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 237 | [C₁₆H₁₃O₂]⁺ | Loss of •OH from the carboxylic acid group. |

| 236 | [C₁₆H₁₂O₂]⁺˙ | Loss of H₂O from the molecular ion. |

| 209 | [C₁₅H₁₃O]⁺ | Loss of •COOH from the molecular ion. |

| 133 | [C₉H₉O]⁺ | Cleavage to form the 3,5-dimethylbenzoyl cation. |

| 121 | [C₇H₅O₂]⁺ | Cleavage to form the 2-carboxybenzoyl cation. |

| 105 | [C₇H₅O]⁺ | Characteristic fragment from benzoyl structures. docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds. docbrown.info |

Note: The relative abundance of these fragments depends on the ionization technique and energy used.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. It is highly effective for identifying functional groups. The spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid and ketone groups.

Key expected vibrational frequencies include:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹, while the diaryl ketone C=O stretch is found in a similar region, often around 1660 cm⁻¹. mdpi.comucl.ac.uk Overlapping of these two bands is possible.

C=C Stretches: Aromatic ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: Vibrations associated with the C-O bond and O-H bending of the carboxylic acid group are found in the 1440-1210 cm⁻¹ region. docbrown.info

These characteristic bands provide confirmatory evidence for the presence of the key functional groups within the molecule. bohrium.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

The molecule possesses several key functional groups that give rise to characteristic infrared absorptions: the carboxylic acid (-COOH), the ketone carbonyl (C=O), aromatic rings (C-H and C=C), and methyl groups (C-H). The most diagnostic signals would be from the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.

Key expected FT-IR absorption bands for this compound would include:

A very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl groups, expected in the 2900-3000 cm⁻¹ range.

Two distinct C=O stretching bands in the 1650-1750 cm⁻¹ region. One sharp band corresponds to the ketone carbonyl, while the other, associated with the carboxylic acid, is often broader and may overlap. The formation of hydrogen-bonded dimers in the solid state significantly influences the position and shape of the carboxylic acid's C=O and O-H bands. researchgate.net

Aromatic C=C ring stretching vibrations, which typically appear in the 1450-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings, which provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad due to hydrogen bonding |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Typically sharp, multiple bands |

| Methyl Groups | C-H Stretch | 2850 - 2970 | Asymmetric and symmetric stretches |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Affected by dimerization |

| Ketone | C=O Stretch | 1660 - 1690 | Conjugated to aromatic ring |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. For this compound, Raman spectroscopy would be instrumental in analyzing the carbon skeleton, including the aromatic rings and the C-C bonds.

While specific Raman data for this compound is not published, its applications can be inferred from studies on related benzoic acid derivatives. nih.govresearchgate.net Raman analysis would be useful for:

Confirming Aromatic Substitution: The breathing modes of the substituted benzene rings would yield strong and characteristic Raman signals.

Analyzing Skeletal Deformations: Low-frequency modes corresponding to the twisting and bending of the entire molecular framework are often more clearly observed in Raman spectra.

Studying Polymorphism: Changes in crystal packing between different polymorphs can lead to subtle but measurable shifts in Raman peak positions and the appearance or disappearance of certain lattice modes, making it a valuable tool for solid-state characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound—the benzoyl group and the benzoic acid moiety—are responsible for its UV absorption profile. These aromatic systems contain π electrons that can be excited to higher energy orbitals.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. nih.gov

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. For benzoic acid derivatives, these transitions often result in strong absorption bands, with a primary band appearing around 230 nm and another around 280 nm. researchgate.net

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and carboxyl groups) to a π* antibonding orbital. This transition for benzoylbenzoic acids can be observed as a weaker band or shoulder at longer wavelengths, around 333 nm. rsc.org

The solvent environment can influence the positions of these absorption maxima (solvatochromism), and the pH of the solution can significantly alter the spectrum by causing the deprotonation of the carboxylic acid group. rsc.orgrsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related molecules have been shown to successfully model and predict these electronic transitions. nih.govresearchgate.net

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Rings / Carbonyls | ~230 - 280 | High |

| n → π | Carbonyl / Carboxyl Groups | ~330 - 350 | Low |

X-ray Crystallography for Solid-State Structure and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Through Single-Crystal X-ray Diffraction (SCXRD), a complete picture of the molecular geometry of this compound can be obtained. Although a published crystal structure for this specific compound was not found, analysis of closely related benzoic acid derivatives reveals common structural motifs. researchgate.net A key feature of crystalline carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

An SCXRD analysis would precisely define:

The dihedral angle between the two aromatic rings, which is a measure of the molecule's twist.

The planarity of the carboxylic acid group relative to its attached benzene ring.

All intramolecular bond lengths and angles, confirming the connectivity and conformation.

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |

| Z Value | Number of molecules per unit cell. | 2, 4, 8 |

| Bond Lengths / Angles | Precise intramolecular distances and angles. | C=O: 1.25 Å, C-O: 1.30 Å |

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. uky.edu The study of polymorphism is critical, particularly in pharmaceuticals and materials science. For substituted benzoic acids, polymorphism can arise from conformational flexibility, allowing the molecule to adopt different shapes that pack in various ways. nih.govuky.edursc.org

Advanced Chromatographic and Separation Techniques

The precise characterization and analysis of this compound and its related compounds rely on sophisticated chromatographic and separation methodologies. These techniques are essential for determining purity, quantifying the compound in various matrices, and resolving complex isomeric mixtures, including enantiomers of its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of this compound and its analogs. Reversed-phase (RP) HPLC is a commonly employed mode for such analyses. sielc.com

A sensitive and straightforward HPLC method was developed for the quantitative determination of a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. nih.gov This method utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov The method demonstrated high recovery and linearity over a significant concentration range, proving its suitability for pharmacokinetic studies. nih.gov For the analysis of 3,5-dimethylbenzoic acid itself, a reverse-phase HPLC method using a Newcrom R1 column has been described. sielc.com This method employs a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

The versatility of HPLC is further demonstrated in its ability to separate positional isomers of dimethylbenzoic acid. Techniques such as Ultra-Performance Convergence Chromatography (UPC²), which uses compressed carbon dioxide as the primary mobile phase, have successfully separated all six positional isomers of dimethylbenzoic acid without the need for prior derivatization, a step often required in gas chromatography methods. lcms.cz

Table 1: HPLC Method Parameters for Analysis of 3,5-Dimethylbenzoic Acid and Related Compounds

| Parameter | Method 1: 3,5-Dimethylbenzoic Acid sielc.com | Method 2: N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide nih.gov |

|---|---|---|

| Chromatography Mode | Reverse Phase (RP) | Reverse Phase (RP) |

| Stationary Phase | Newcrom R1 | C18 Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile-Water (70:30) with 0.1% Formic Acid |

| Detection | MS-compatible (with Formic Acid) | UV Absorbance (320 nm), LC-MS confirmation |

| Application | Purity, Preparative Separation, Pharmacokinetics | Quantitative determination in plasma and tissue |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility for GC analysis. lcms.cz While specific GC-MS studies on volatile derivatives of this compound are not extensively detailed in readily available literature, the principles of GC-MS analysis of related aromatic carboxylic acids are well-established.

The general approach involves converting the carboxylic acid group into a more volatile ester or silyl (B83357) ester derivative. For instance, methods for other benzoic acid derivatives often involve derivatization followed by separation on a capillary column, such as a VF-5ms, and subsequent detection by a mass spectrometer. nih.gov The mass spectrometer provides not only quantitative data but also structural information through the fragmentation patterns of the analyte, which is crucial for unambiguous identification. nih.govresearchgate.net GC-MS has been effectively used to separate and identify regioisomers of other benzoyl compounds directly from crude reaction mixtures, demonstrating its power in synthetic chemistry for impurity profiling and structural elucidation. nih.gov

Chiral Separation Strategies for Derivatives of 3,5-Dimethylbenzoic Acid

The separation of enantiomers, or chiral separation, is critical in pharmaceutical and chemical research, as different enantiomers of a compound can have distinct biological activities. wvu.edu For derivatives of 3,5-dimethylbenzoic acid, HPLC using chiral stationary phases (CSPs) is the most prevalent and effective method for enantioseparation. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have shown great versatility. nih.govnih.gov A notable example is the use of cellulose tris(3,5-dimethylphenylcarbamate) as a chiral selector. nih.govnih.gov This CSP, available in columns like Chiralpak® IB, has been successfully used to resolve enantiomers of various chiral compounds. nih.govnih.gov The separation mechanism on such columns often involves a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral polymer. nih.gov

The choice of mobile phase is crucial for achieving successful chiral separation. Both normal-phase and reversed-phase conditions can be employed. nih.govnih.gov For instance, a Chiralpak® IB column under reversed-phase conditions, using mobile phases containing acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer, has been effective in resolving the enantiomers of chiral imidazolines. nih.gov In cases where reversed-phase conditions are insufficient, non-standard normal-phase eluents, such as hexane/chloroform/ethanol mixtures, can provide the necessary selectivity. nih.gov

Table 2: Common Chiral Stationary Phases for Separation of Benzoic Acid Derivatives

| Chiral Stationary Phase (CSP) | Base Material | Common Application | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Widely used for a variety of chiral compounds, including imidazoles. | nih.gov |

| Amylose tris((S)-α-methylbenzylcarbamate) | Amylose | Separation of ilaprazole (B1674436) enantiomers in plasma. | nih.gov |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Cellulose | Used in 2D LC for separating stereoisomers. | nih.gov |

| Alpha-1-acid glycoprotein (B1211001) (AGP) | Protein | Enantioseparation of various drug analytes. | nih.gov |

These advanced chromatographic techniques provide the essential tools for the in-depth analysis of this compound and its derivatives, enabling researchers to ensure purity, determine concentration, and resolve stereoisomers with high precision and accuracy.

Theoretical and Computational Chemistry Studies of 2 3,5 Dimethylbenzoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These computational methods provide insights that complement and can even predict experimental results.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized geometry of molecules like 2-(3,5-Dimethylbenzoyl)benzoic acid. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

This process yields crucial geometric parameters. For a molecule like this compound, this would include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-O, O-H). For instance, in related benzoylbenzoic acids, the bond length between the carbonyl carbon and the adjacent phenyl ring carbon is a key parameter.

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C in the phenyl rings, O=C-C). In substituted benzoic acids, the planarity and any distortions in the benzene (B151609) rings can be quantified by these angles.

Dihedral Angles: The torsional angles between four atoms, which define the molecule's conformation. A critical dihedral angle in this compound would be the one describing the twist between the two phenyl rings. In the parent 2-benzoylbenzoic acid, the two benzene rings are not coplanar, exhibiting a significant torsional angle.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. This information is vital for understanding the molecule's reactivity and physical properties.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on analogous compounds)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carboxyl) | O (hydroxyl) | - | - | ~1.35 Å |

| Bond Length | C (carboxyl) | O (carbonyl) | - | - | ~1.21 Å |

| Bond Length | C (benzoyl) | C (phenyl) | - | - | ~1.50 Å |

| Bond Angle | O (carbonyl) | C (benzoyl) | C (phenyl) | - | ~120° |

| Dihedral Angle | C (phenyl 1) | C (benzoyl) | C (phenyl 2) | C (phenyl 2) | ~50-70° |

Note: The values in this table are illustrative and based on general values for similar functional groups and related molecules. Actual calculated values for this compound are not available in the reviewed literature.

Ab Initio Methods in Conformational Analysis

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are crucial for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies.

For a flexible molecule like this compound, with rotation possible around the single bond connecting the benzoyl group to the benzoic acid moiety, multiple conformers can exist. Ab initio calculations can map the potential energy surface as a function of the key dihedral angles. This allows for the identification of local energy minima, representing stable conformers, and the energy barriers between them. Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can be present and that there can be significant energy barriers between them. This conformational landscape is critical for understanding the molecule's behavior in different environments.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. The analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For substituted benzoic acids, the nature and position of the substituents can significantly influence the energies of the HOMO and LUMO and the size of the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical for this compound)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are hypothetical and represent a typical range for similar aromatic carboxylic acids. Specific calculated values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack.

In an MEP map:

Red and Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for an electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the carbonyl and carboxyl groups.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are the most likely sites for a nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive region.

Green Regions: Represent areas of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic properties. For instance, DFT calculations can be used to compute infrared (IR) and Raman vibrational frequencies. While experimental spectra for 2,5-dimethylbenzoic acid are available, specific predicted spectra for this compound are not found in the reviewed literature. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. These theoretical predictions are instrumental in assigning the peaks in experimental spectra to specific molecular motions or electronic excitations.

Computational NMR Chemical Shift Predictions

There are no specific studies found in the public domain that detail computational predictions of ¹H or ¹³C NMR chemical shifts for this compound. While density functional theory (DFT) is a common method for such predictions on substituted benzoic acids and their esters, allowing for the correlation of theoretical data with experimental findings, no such analysis has been published for this specific compound. Therefore, no data table of predicted versus experimental chemical shifts can be provided.

Vibrational Frequency Calculations

Similarly, there is no available research that presents vibrational frequency calculations for this compound. Such calculations, typically performed using quantum chemical methods like DFT, are instrumental in interpreting experimental infrared (IR) and Raman spectra by assigning specific vibrational modes to the observed spectral bands. Without these studies, a detailed analysis and data table of the computed vibrational frequencies and their corresponding assignments for this compound cannot be compiled.

Reaction Mechanism Modeling and Transition State Analysis

No published research was identified that focuses on the reaction mechanism modeling or transition state analysis for reactions involving this compound. This type of computational investigation is crucial for understanding the kinetics and thermodynamics of chemical transformations, identifying reaction pathways, and characterizing the high-energy transition state structures. As no studies have been conducted or published, there is no information or data to present on this topic for the specified compound.

Research Applications in Chemical Science and Technology

Role as a Synthetic Intermediate for Complex Molecular Architectures

The dual reactivity of 2-(3,5-Dimethylbenzoyl)benzoic acid makes it an ideal candidate for constructing intricate molecular frameworks. It is extensively used as a synthetic intermediate in the preparation of a variety of organic compounds.

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound provides a convenient entry point to several important classes of heterocycles.

Phthalazines: The reaction of 2-acyl benzoic acids, such as this compound, with hydrazines is a well-established method for the synthesis of phthalazinone derivatives. longdom.org These reactions typically involve a cyclization process. longdom.org Phthalazine derivatives are recognized as important building blocks for more complex heterocyclic systems and are investigated for their potential pharmacological activities. longdom.orgresearchgate.net For instance, various substituted phthalazinones have been synthesized from their corresponding o-substituted benzoic acid precursors and hydrazine (B178648) hydrate. nih.gov

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from precursors containing a 1,3-dicarbonyl moiety or its equivalent. While a direct synthesis from this compound is not explicitly detailed, the core structure lends itself to transformations that could generate suitable intermediates for pyrazole formation. jocpr.com For example, the reaction of a hydrazine with a β-diketone, which can be conceptually derived from a keto acid, is a classic method for pyrazole synthesis. The synthesis of pyrazole derivatives is of significant interest due to their wide range of reported biological activities. jocpr.com

Thiazolidines: The synthesis of thiazolidine (B150603) derivatives often involves the reaction of a compound containing a carbonyl group with a source of sulfur and nitrogen. nih.govresearchgate.net While a direct one-step synthesis from this compound is not commonly reported, the carboxylic acid and ketone functionalities could be modified in a multi-step sequence to generate precursors for thiazolidine ring formation. For instance, the synthesis of certain thiazolidin-2,4-diones involves the reaction of a substituted acid with thiourea. google.com

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, typically proceeds through cyclization reactions of suitable precursors. organic-chemistry.org The structure of this compound does not lend itself to a straightforward conversion to an azetidine (B1206935) ring. However, multi-step synthetic routes could potentially utilize fragments derived from this starting material.

Building Block for Advanced Organic Transformations

The inherent functionalities of this compound allow it to participate in a variety of advanced organic transformations, leading to the creation of novel and complex molecules. For example, it can be used in acylation reactions, where the benzoyl group is transferred to another molecule. An instance of this is the acylation of 3-p-methoxybenzylbenzofuran with 3,5-dimethylbenzoyl chloride, a derivative of this compound. prepchem.com

Derivatization for Specialized Ligand and Catalyst Development

The carboxylic acid group in this compound provides a convenient handle for derivatization to create specialized ligands for metal catalysts. By reacting the carboxylic acid with various amines or alcohols, a library of ligands with different steric and electronic properties can be generated. These ligands can then be used to modulate the activity and selectivity of metal catalysts in a variety of organic reactions. While specific examples detailing the use of this compound for this purpose are not abundant in the provided search results, the general principle of using substituted benzoic acids for ligand synthesis is a common strategy in catalyst development. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique photochemical and thermal properties of compounds derived from this compound make them attractive candidates for applications in materials science and polymer chemistry.

Photoinitiators and Photopolymerization Research

Benzophenone (B1666685) derivatives are a well-known class of photoinitiators used to initiate polymerization reactions upon exposure to UV light. While the direct use of this compound as a photoinitiator is not extensively documented in the provided results, its structural similarity to other benzophenone-based photoinitiators suggests its potential in this area. The benzoyl moiety can absorb UV radiation and generate reactive species that initiate the polymerization of monomers.

Development of Functional Materials and UV-Stabilizers

The aromatic rings and carbonyl group in this compound can contribute to the UV-absorbing properties of materials, making its derivatives potential candidates for use as UV stabilizers. By incorporating this molecule into a polymer backbone or using it as an additive, the material can be protected from degradation caused by UV radiation.

Photochemical Reactivity and Photoremovable Protecting Groups (PPGs)

The benzoylbenzoic acid framework is central to a class of compounds that exhibit notable photochemical reactivity. This reactivity is largely centered around the benzoyl group, which can be strategically modified to function as a photoremovable protecting group (PPG), also known as a photocage. PPGs are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of the active substrate. nih.gov

Photoenolization Mechanisms and Dynamics

The primary photochemical process for many ortho-alkyl-substituted phenyl ketones, including derivatives of 2-(dimethylbenzoyl)benzoic acid, is photoenolization. This reaction proceeds via the abstraction of a gamma-hydrogen atom by the excited carbonyl group. nih.gov The mechanism for related compounds, such as 2-(2-methyl benzoyl) benzoic acid methyl ester, has been studied in detail and provides a model for understanding this process. researchgate.netgoogle.com

Upon photoexcitation, the molecule enters an excited triplet state. This is followed by a rapid intramolecular hydrogen abstraction from one of the ortho-methyl groups, leading to the formation of a transient 1,4-biradical. researchgate.net This biradical species is short-lived and subsequently decays into two ground-state geometric isomers of a photoenol, the Z- and E-photoenols. researchgate.netresearchgate.netresearchgate.net

These photoenols have distinct lifetimes and reactivities. For instance, in studies of 2-(2-methyl benzoyl) benzoic acid methyl ester, the Z-photoenol has a lifetime of microseconds and primarily reverts to the starting ketone via a 1,5-hydrogen shift. researchgate.netgoogle.com The E-photoenol is significantly longer-lived, with a lifetime that can extend into the millisecond range, which is crucial for its subsequent reactions. researchgate.netresearchgate.net The lifetime of the E-photoenol is a critical factor; only photoenols that are sufficiently long-lived to resist reverting to their ketone form can proceed to undergo further productive chemical transformations, such as the release of a protected molecule. researchgate.net

Laser flash photolysis studies on related structures have identified the key transient intermediates in these processes. researchgate.netresearchgate.netresearchgate.net

| Intermediate | Typical λ_max | Typical Lifetime | Decay Pathway |

| 1,4-Biradical | ~330 nm | ~50 ns | Decay to Z- and E-photoenols |

| (Z)-Photoenol | ~390 nm | ~0.5-15 µs | Reversion to starting ketone |

| (E)-Photoenol | ~390 nm | ~100 µs - 3.6 ms | Substrate release or reversion to ketone |

This table presents typical transient data for related ortho-methyl benzoyl compounds as described in the literature. researchgate.netresearchgate.netresearchgate.net

Design and Efficacy of Photocaging Strategies Utilizing 2,5-Dimethylphenacyl Moieties

A prominent application of this photochemical behavior is the design of photoremovable protecting groups. The 2,5-dimethylphenacyl (DMP) moiety, an isomer of the title compound's core structure, has been successfully developed as an effective photocage for a variety of functional groups. researchgate.netgoogleapis.com The DMP chromophore can be attached to carboxylic acids, alcohols (as carbonates), phosphates, sulfonates, and amines (as carbamates), rendering them biologically or chemically inactive until they are released by light. researchgate.netgoogleapis.comacs.org

The release mechanism relies on the photoenolization process described previously. googleapis.com Irradiation of a DMP-protected substrate (e.g., a DMP ester) triggers the formation of the E-photoenol. researchgate.netresearchgate.net This long-lived enol is the key intermediate that releases the protected molecule. researchgate.net The efficacy of the DMP group is notable because it functions as a "self-photoreleasable" system, meaning it does not require external reagents like photosensitizers or hydrogen donors to proceed efficiently. googleapis.com The release of the substrate from the E-photoenol is the rate-determining step when the leaving group is poor, while hydrogen abstraction or isomerization can be rate-limiting for good leaving groups. nih.gov

The efficiency of this release is quantified by the quantum yield (Φ), which is typically higher in nonpolar solvents. researchgate.net For DMP esters, quantum yields are approximately 0.2 in benzene (B151609), which is comparable to other efficient photoremovable groups, while they are slightly lower in methanol. researchgate.netgoogleapis.com

| Protected Group | Solvent | Quantum Yield (Φ) | Reference |

| Carboxylic Acids | Benzene | ~0.2 | researchgate.net |

| Carboxylic Acids | Methanol | ~0.1 | researchgate.net |

| Alcohols (Carbonates) | Cyclohexane | 0.36 - 0.51 | acs.org |

| Alcohols (Carbonates) | Methanol | 0.1 - 0.2 | acs.org |

This table summarizes the reported quantum yields for the photorelease of substrates from 2,5-dimethylphenacyl (DMP) protecting groups. researchgate.netacs.org

Photo-Induced Processes and Transformations Involving Benzoyl Groups

Beyond the release of protecting groups, the photoenol intermediates of benzoylbenzoic acids and related ketones can undergo other transformations. The specific reaction pathway is often dictated by the solvent environment. researchgate.netgoogleapis.com

In non-nucleophilic solvents like benzene or cyclohexane, the photolysis of DMP esters yields the free carboxylic acid along with 6-methyl-1-indanone (B1306188) as the major byproduct. researchgate.net This indanone is formed through a concerted rearrangement of the photoenol intermediate. researchgate.netgoogleapis.com

However, when the photolysis is carried out in a nucleophilic solvent such as methanol, a competing pathway known as photosolvolysis occurs. googleapis.com In this case, the solvent traps an intermediate, leading to the formation of a solvent-adduct product, such as 2-(methoxymethyl)-5-methylacetophenone, in addition to the indanone. researchgate.netgoogleapis.com

These photo-induced processes highlight the versatility of the benzoyl group in directing photochemical reactions, leading to cyclizations, rearrangements, and solvent-incorporation products depending on the reaction conditions. researchgate.netresearchgate.netgoogleapis.com

Analytical Chemistry Applications

Development of Analytical Methodologies for Detection and Quantification in Research Matrices

The analysis and quantification of this compound and its isomers are essential for monitoring chemical reactions and assessing purity. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. For the related compound 3,5-dimethylbenzoic acid, a reverse-phase (RP) HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. Such methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.

Furthermore, advanced analytical techniques like mass spectrometry are crucial for structural confirmation. For the isomeric compound 2-(2,5-dimethylbenzoyl)benzoic acid, predicted collision cross-section (CCS) values have been calculated for various adducts ([M+H]+, [M+Na]+, etc.). This data is valuable for developing analytical methods using ion mobility-mass spectrometry, which provides an additional dimension of separation and characterization based on the ion's size and shape.

Utilization in Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are essential for separating enantiomers in high-performance liquid chromatography. nih.gov These phases are typically constructed by immobilizing a chiral selector onto a solid support like silica. While derivatives of benzoylbenzoic acid are themselves often the subject of chiral separations, their use as the primary building block for a chiral stationary phase is not well-documented in the scientific literature. researchgate.netresearchgate.net Searches of chemical databases and literature indicate that while compounds like 2-benzoylbenzoic acid can form complexes with chiral amines, this interaction is typically studied as part of a host-guest chemistry model rather than an application in a commercial or widely used CSP. Therefore, the utilization of this compound or its close isomers in the construction of chiral stationary phases for chromatographic separations is not an established application.

Environmental Fate and Green Chemistry Research Perspectives for 2 3,5 Dimethylbenzoyl Benzoic Acid

Studies on Environmental Degradation Pathways and Metabolite Identification

Direct and specific research on the environmental degradation pathways and metabolite identification of 2-(3,5-Dimethylbenzoyl)benzoic acid is not extensively documented in publicly available literature. However, as a member of the benzophenone (B1666685) family of chemical compounds, its environmental fate can be inferred from studies on structurally related molecules. Benzophenones are recognized as emerging environmental contaminants, often introduced into aquatic systems through industrial effluents and the use of personal care products. rsc.orgmdpi.com

The degradation of benzophenone derivatives in the environment is primarily governed by two processes: photolysis and biodegradation. rsc.orgnih.govnih.gov

Photodegradation: Many benzophenone compounds are susceptible to degradation upon exposure to ultraviolet (UV) radiation, including natural sunlight. nih.gov Laboratory studies on various benzophenone derivatives show that this photodegradation typically follows pseudo-first-order kinetics. nih.gov The rate and extent of photolysis are significantly influenced by the specific chemical structure and the environmental matrix. For instance, the presence of photosensitizers in natural waters, such as lakes and seas, can accelerate the photodecomposition of these compounds. nih.gov It is plausible that this compound would undergo similar photodegradation, likely involving the cleavage of the benzoyl group or transformations on the aromatic rings.

Biodegradation: The microbial breakdown of aromatic compounds, including aromatic ketones, is a critical environmental process. nih.gov Bacteria and fungi are the primary organisms responsible for the degradation of these chemicals. frontiersin.orgresearchgate.net The typical aerobic degradation pathway for aromatic hydrocarbons begins with the enzymatic introduction of hydroxyl groups onto the aromatic ring by dioxygenases, forming diol intermediates. frontiersin.org These intermediates then undergo ring cleavage, leading to the formation of compounds like catechols, which can be further metabolized and integrated into central metabolic pathways like the TCA cycle. frontiersin.org

However, studies on various benzophenone-type UV filters have shown that complete mineralization (the conversion of an organic compound to inorganic substances like CO2 and water) can be limited. nih.gov This can lead to the accumulation of persistent transformation products or metabolites. frontiersin.org For example, research on PAH-contaminated soil has shown that microbial activity can lead to the accumulation of more toxic and persistent oxy-PAHs, such as PAH-ketones and quinones. frontiersin.orgresearchgate.net Therefore, while this compound is expected to be biodegradable, the process may be slow and potentially result in the formation of intermediate metabolites of environmental concern.

Table 1: Postulated Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Influencing Factors | Potential Metabolites |

| Photolysis | Degradation by UV light (e.g., sunlight). The benzophenone core structure is known to be photolabile. nih.gov | Light intensity, presence of photosensitizers in water (e.g., humic acids). nih.gov | Cleavage products such as 3,5-dimethylbenzoic acid and benzoic acid derivatives. |

| Biodegradation | Microbial breakdown by bacteria and fungi. Involves initial hydroxylation and subsequent aromatic ring cleavage. nih.govfrontiersin.org | Aerobic/anaerobic conditions, nutrient availability, microbial population present. nih.gov | Hydroxylated intermediates, catechols, and products of ring fission. |

Research into Environmentally Benign Synthetic Processes and Waste Minimization

The conventional synthesis of this compound, like other 2-aroylbenzoic acids, is achieved through the Friedel-Crafts acylation. brainly.comnih.gov This classic method involves the reaction of phthalic anhydride (B1165640) with m-xylene (B151644). While effective, this reaction traditionally relies on a stoichiometric amount of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). researchgate.netbeyondbenign.org This process is associated with significant environmental drawbacks, including the generation of large volumes of corrosive and hazardous waste from the catalyst and the use of toxic chlorinated solvents. nih.govresearchgate.net

In response to the principles of green chemistry, research has focused on developing more environmentally benign alternatives to the traditional Friedel-Crafts acylation. These efforts aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Alternative Catalytic Systems: A major focus of green chemistry research is the replacement of hazardous catalysts like AlCl₃ with more sustainable options.

Methanesulfonic Anhydride (MSAA): This reagent has been shown to effectively promote Friedel-Crafts acylations without the need for metallic or halogenated components. organic-chemistry.orgacs.org The use of MSAA, which can be derived from biomass, results in minimal waste streams that are biodegradable. organic-chemistry.org This methodology offers high yields and significantly reduces the environmental factor (E-factor), a key metric in green chemistry that measures the mass ratio of waste to desired product. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous catalysts such as zinc oxide (ZnO) have been investigated for Friedel-Crafts reactions. researchgate.net These catalysts can facilitate acylation under solvent-free conditions at room temperature and offer the significant advantage of being easily recovered and reused for multiple reaction cycles, which drastically minimizes waste. researchgate.net

Solvent-Free Reaction Conditions (Mechanochemistry): Another significant advancement is the use of mechanochemistry, where reactions are conducted by milling solid reactants together in the absence of a solvent. nih.gov

Mechanochemical Friedel-Crafts acylation has been successfully applied to the synthesis of aromatic ketones. nih.gov This solvent-free approach not only eliminates the use of toxic and volatile organic solvents but can also lead to improved reaction kinetics and different product selectivities compared to solution-based methods.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can simplify procedures and reduce waste from intermediate purification steps. researchgate.net

The use of alternative acylating agents or activation methods that are milder and more atom-economical is also an active area of research. mdpi.com For instance, processes that utilize carboxylic acids directly as acylating agents are being explored to avoid the generation of halide waste from acyl chlorides. researchgate.net

The synthesis of the precursor, 3,5-dimethylbenzoic acid, has also been a subject of research aimed at greener processes. Methods involving the catalytic oxidation of mesitylene (B46885) using compressed air and more benign solvents like acetic acid have been developed to replace harsher oxidation agents like nitric acid. google.comprepchem.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for 2-Aroylbenzoic Acids

| Feature | Traditional Friedel-Crafts Acylation | Green Chemistry Alternatives |

| Catalyst | Stoichiometric AlCl₃ (hazardous, corrosive). researchgate.netbeyondbenign.org | Catalytic amounts of reusable solid acids (e.g., ZnO) or non-metallic reagents (e.g., MSAA). researchgate.netorganic-chemistry.org |

| Solvent | Often chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane). nih.gov | Solvent-free (mechanochemistry) or less toxic, recyclable solvents. nih.govgoogle.com |

| Waste | Large quantities of acidic, aqueous, and metallic waste. researchgate.netorganic-chemistry.org | Significantly reduced waste streams; biodegradable or recyclable by-products. researchgate.netorganic-chemistry.org |

| Conditions | Often requires heating or refluxing. prepchem.com | Milder conditions, including room temperature reactions. researchgate.net |

| Atom Economy | Lower, due to stoichiometric use of catalyst. | Higher, especially with catalytic and reusable systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Dimethylbenzoyl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A key synthetic route involves reacting 3,5-dimethylbenzoic acid with phenyl chloride in tetrahydrofuran (THF) under reflux for 2 hours . Optimization can include varying stoichiometric ratios, solvent polarity, or reaction temperature. For instance, replacing THF with polar aprotic solvents (e.g., DMF) may enhance acyl chloride formation. Post-reaction purification via recrystallization (using ethanol/water mixtures) improves yield. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability.

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions (e.g., methyl groups at 3,5-positions and benzoyl linkage). Coupling patterns in aromatic regions distinguish ortho/meta/para substituents .

- FT-IR : A strong carbonyl stretch (~1680–1700 cm) confirms the benzoic acid moiety, while C–O stretches (~1250 cm) indicate ester/ketone groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 269.1184 for CHO) and fragmentation patterns.

Q. What are the critical considerations in purifying this compound, and which chromatographic techniques are most effective?

- Methodological Answer : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively separates unreacted precursors. For higher purity, preparative HPLC using a C18 column (acetonitrile/water mobile phase) resolves polar byproducts. Recrystallization from ethanol removes hydrophobic impurities. Monitor purity via melting point analysis (expected range: 139–141°C) and HPLC-DAD (>98% peak area) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or X-ray crystallography data when analyzing the structure of this compound?

- Methodological Answer : For NMR discrepancies (e.g., unexpected splitting or integration), use deuterated solvents (DMSO-d) to minimize solvent shifts. For crystallography, employ the SHELX suite to refine structures against high-resolution data. If twinning is suspected (e.g., R > 0.05), use the TWINABS tool for data correction. Cross-validate with DFT-calculated NMR chemical shifts (e.g., Gaussian09) to confirm atomic positions .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the benzoyl ring to modulate lipophilicity and binding affinity .

- In Vitro Assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based activity assays. Compare IC values to establish SAR trends.

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., transthyretin), focusing on hydrogen-bonding interactions with the carboxylic acid group .

Q. How should one design experiments to assess the stability of this compound under various pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, identifying hydrolyzed products (e.g., free benzoic acid).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with bioactivity data .

Q. How can researchers address challenges in synthesizing fluorinated or chlorinated analogs of this compound?

- Methodological Answer : For fluorination, employ Balz-Schiemann reactions using diazonium tetrafluoroborate intermediates. Chlorination via Friedel-Crafts acylation requires Lewis acid catalysts (e.g., AlCl) and controlled stoichiometry to avoid over-substitution. Purify halogenated analogs using reverse-phase chromatography to separate di-/tri-substituted byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.